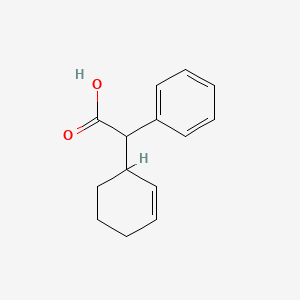

2-Cyclohexen-1-yl(phenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-cyclohex-2-en-1-yl-2-phenylacetic acid |

InChI |

InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2,(H,15,16) |

InChI Key |

LOSBWJVOKBTXJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexen 1 Yl Phenyl Acetic Acid and Analogs

Established Synthetic Routes to 2-Cyclohexen-1-yl(phenyl)acetic Acid

The direct synthesis of this compound has been approached through several established chemical transformations. One common strategy involves the alkylation of a phenylacetic acid derivative with a suitable cyclohexenyl halide. The core of this approach lies in the generation of an enolate from phenylacetic acid, which then acts as a nucleophile.

A plausible and established route involves the reaction of phenylacetic acid with a strong base to form the corresponding enolate, followed by nucleophilic substitution with 3-bromocyclohexene. This method, while straightforward, often results in a racemic mixture of the final product.

Alternatively, a related compound, 2-cyclohexylidene-2-phenylacetonitrile, can be synthesized via a condensation reaction between cyclohexanone (B45756) and benzyl (B1604629) cyanide in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide. google.com Subsequent hydrolysis of the nitrile group can then yield the desired this compound, although this may lead to a mixture of double bond isomers. The synthesis of related p-cyclohexylphenylacetic acid derivatives has also been explored in the context of developing anti-inflammatory agents. documentsdelivered.com

The general procedure for the hydrolysis of a nitrile, such as benzyl cyanide to phenylacetic acid, involves heating with a strong acid like sulfuric acid. orgsyn.org A similar approach could be adapted for the hydrolysis of 2-cyclohexylidene-2-phenylacetonitrile.

Table 1: Key Starting Materials and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| Phenylacetic acid | Starting material for enolate formation |

| 3-Bromocyclohexene | Alkylating agent |

| Cyclohexanone | Starting material for condensation |

| Benzyl cyanide | Starting material for condensation |

| Potassium hydroxide | Base for condensation reaction |

Exploitation of Ene Reactions in the Synthesis of Cyclohexene-Phenylacetic Acid Scaffolds

The ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), presents a potential, albeit less documented, strategy for constructing the cyclohexene-phenylacetic acid scaffold. wikipedia.org In this context, a substituted cyclohexene (B86901) could act as the "ene" component, and a phenyl-containing enophile could be employed.

A hypothetical ene reaction could involve the reaction of 1,3-cyclohexadiene (B119728) with a glyoxylate (B1226380) ester derivative of benzene. However, such reactions typically require high temperatures or the use of Lewis acid catalysts to proceed efficiently. wikipedia.org The development of catalyzed ene reactions has significantly broadened their applicability under milder conditions. For instance, alkylaluminum halides are effective Lewis acid catalysts for ene reactions involving α,β-unsaturated aldehydes and ketones. wikipedia.org

While direct application to the synthesis of this compound is not extensively reported, the principles of the ene reaction offer a convergent approach to assemble the core structure.

Palladium-Catalyzed Coupling Strategies for this compound Moiety Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, for example, could be envisioned for the synthesis of the target molecule. This would involve the coupling of a cyclohexenylboronic acid or ester with a halophenylacetic acid derivative. The efficiency of such couplings can be high, often proceeding under mild conditions with high functional group tolerance. mdpi.comnih.gov

A general procedure for a Suzuki-Miyaura coupling involves a palladium catalyst, such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like SPhos, a base (e.g., potassium phosphate), and a suitable solvent system. mdpi.com

Another palladium-catalyzed approach is the direct arylation of a cyclohexene derivative with a phenylacetic acid moiety. While challenging, advancements in C-H activation methodologies are making such transformations increasingly feasible. Palladium-catalyzed tandem reactions have also been developed for the synthesis of complex heterocyclic structures and could potentially be adapted for the construction of the desired scaffold. nih.gov

Table 2: Exemplary Palladium-Catalyzed Coupling Components

| Cyclohexenyl Component | Phenylacetic Acid Component | Catalyst System |

|---|---|---|

| Cyclohexenylboronic acid | 2-Bromophenylacetic acid | Pd(OAc)₂, SPhos, K₃PO₄ |

Stereoselective Approaches in the Synthesis of this compound Derivatives

The presence of a stereocenter at the α-position of the acetic acid moiety and another at the point of attachment to the cyclohexene ring makes the stereoselective synthesis of this compound a significant challenge.

A key strategy for controlling the stereochemistry of the final product is to start with an enantiomerically pure precursor. (R)-Cyclohex-2-en-1-ol is a valuable chiral building block that can be synthesized through various methods, including the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides and the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) with a chiral catalyst. researchgate.net For instance, lipase-catalyzed enantioselective transesterification of 2-substituted cyclohexanol (B46403) has been used to prepare enantiomerically pure (R)-2-cyclohexen-1-ol. researchgate.net This chiral alcohol can then be converted to a suitable leaving group (e.g., a bromide or tosylate) for subsequent alkylation of a phenylacetic acid enolate.

Sigmatropic rearrangements, such as the wikipedia.orgwikipedia.org-sigmatropic rearrangement, offer a powerful method for achieving diastereoselective synthesis. A notable example is the stereospecific synthesis of cyclohexenone acids through a hemiketal–oxy-Cope type wikipedia.orgwikipedia.org-sigmatropic rearrangement–intramolecular aldol (B89426) condensation pathway. acs.org This method can generate multiple stereogenic centers with a high degree of control. For example, the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one (B7806413) can yield 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid with specific diastereoselectivity. acs.org Although this provides a cyclohexenone core, subsequent modification would be necessary to arrive at the target this compound.

The design of chiral catalysts is at the forefront of stereoselective synthesis. For palladium-catalyzed reactions, the choice of chiral ligand is crucial for inducing enantioselectivity. Chiral phosphine ligands, for example, can be used to generate chiral palladium catalysts in situ from palladium acetate for highly enantioselective α-C–H alkenylation of alkylamines. acs.org This methodology could potentially be adapted for the asymmetric synthesis of related chiral amine precursors.

The development of P,π-allyl-chelating palladium(II) complexes has also been explored for catalytic applications. rsc.org These catalysts, featuring a phosphine moiety and a π-allyl group, can influence the stereochemical outcome of allylic substitution reactions. While direct application to the synthesis of this compound is an area for further research, these catalyst design principles hold promise for future stereospecific syntheses.

Microwave-Assisted Synthetic Protocols for Substituted Cyclohexenone and Phenylacetic Acid Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netsemanticscholar.orgaip.org This technology is particularly advantageous in the synthesis of heterocyclic and carbocyclic compounds, which form the core of many complex molecules.

The application of microwave irradiation to the synthesis of substituted cyclohexenones, a key structural motif in this compound, has been well-documented. For instance, the Claisen-Schmidt condensation, a crossed aldol condensation, is effectively accelerated under microwave conditions. aip.org The reaction between cyclohexanone and various benzaldehyde (B42025) derivatives to form benzylidenecyclohexanones proceeds rapidly, often within minutes, and in high yields. semanticscholar.orgaip.org One study demonstrated the synthesis of substituted benzylidenecyclohexanone by mixing cyclohexanone with 4-hydroxybenzaldehyde (B117250) under acidic conditions and microwave irradiation for just 2 minutes, resulting in an 81.47% yield. aip.org Another research effort on the synthesis of dibenzylidenecyclohexanone derivatives via a MAOS-assisted crossed aldol condensation reported yields as high as 100% in as little as 2 minutes with an optimal concentration of NaOH as a catalyst. semanticscholar.org

Similarly, three-component cyclocondensation reactions to produce highly functionalized cyclohexene derivatives have been successfully performed under microwave irradiation, yielding good results in a matter of minutes. ijcce.ac.ir The use of solvent-free conditions in conjunction with microwave irradiation, such as in the Robinson annulation for cyclohexenone synthesis, further enhances the eco-friendly nature of these protocols, providing high yields and considerably reducing reaction times. researchgate.net

The synthesis of phenylacetic acid derivatives also benefits from microwave assistance. While direct microwave-assisted synthesis of this compound is not extensively documented, the synthesis of related structures, such as hydrazide-hydrazones of phenylacetic acid, has been achieved with high yields (85-94%) in short reaction times (7 minutes) at elevated temperatures (155 °C) using microwave irradiation. mdpi.com This demonstrates the utility of microwave energy in promoting reactions involving the phenylacetic acid scaffold. Microwave-assisted esterification of carboxylic acids, including those with aryl groups, has also been shown to be highly efficient, reducing reaction times and energy input compared to conventional heating. mdpi.comrsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Cyclohexenone Derivatives

| Reaction Type | Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | Cyclohexanone, 4-Hydroxybenzaldehyde | Microwave (MAOS) | 2 min | 81.47 | aip.org |

| Crossed Aldol Condensation | Cyclohexanone, Benzaldehyde Derivatives | Microwave (MAOS) | 2 min | 93-100 | semanticscholar.org |

| Chalcone Synthesis (leading to cyclohexenones) | Aryl methyl ketone, Substituted benzaldehyde | Microwave | 4-6 min | >70 | |

| Chalcone Synthesis (leading to cyclohexenones) | Aryl methyl ketone, Substituted benzaldehyde | Conventional | 12 h | Not specified |

Condensation Reactions in the Formation of Cyclohexenyl Acetic Acid Architectures

Condensation reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic routes. numberanalytics.comslideshare.netrsc.org The synthesis of a cyclohexenyl acetic acid framework inherently relies on such reactions, both for the formation of the cyclic moiety and for its attachment to the phenylacetic acid unit.

The formation of the cyclohexene ring itself often proceeds via an intramolecular aldol condensation, a key step in the Robinson annulation. researchgate.net This reaction creates the six-membered ring and the α,β-unsaturated ketone functionality characteristic of cyclohexenone. Kinetically, cyclocondensation reactions, for instance, those leading to dihydropyrimidines which share mechanistic similarities with cyclohexenone formation, have been shown to follow second-order kinetics, being first order with respect to each of the carbonyl and active methylene (B1212753) components. iosrjournals.org

The attachment of the phenylacetic acid moiety to the cyclohexenyl ring can be envisioned through several condensation strategies. One plausible route is the esterification of a cyclohexenol (B1201834) derivative with phenylacetic acid, followed by subsequent rearrangement or elimination to introduce the double bond in the desired position. rsc.orgnih.gov Esterification is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product. rsc.org Alternatively, direct alkylation of the α-carbon of phenylacetic acid with a suitable cyclohexenyl electrophile (e.g., a cyclohexenyl halide) represents another powerful condensation approach. This reaction typically involves the formation of an enolate from phenylacetic acid using a strong base. nih.gov

The choice of condensing agents is critical in these transformations. For esterification, classic acid catalysts or milder reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. numberanalytics.com For the alkylation of phenylacetic acid, the generation of a lithium enediolate has been shown to be effective for subsequent reaction with alkyl halides. nih.gov

Optimization of Reaction Parameters and Yields in the Synthesis of this compound Frameworks

The successful synthesis of a target molecule with high yield and purity necessitates the careful optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reactants. researchgate.netresearchgate.netnih.govresearchgate.net

In the context of synthesizing cyclohexenone derivatives, studies have shown that the concentration of the catalyst can have a profound impact on the reaction yield. For the microwave-assisted synthesis of dibenzylidenecyclohexanone, the yield was optimized by varying the concentration of the NaOH catalyst, with 5 mmol being identified as the optimal amount to achieve a near-quantitative yield. semanticscholar.org Similarly, in the L-proline-catalyzed three-component synthesis of pyrazolo[3,4-b]pyridines, which involves a condensation to form a six-membered ring, the catalyst loading was optimized to 20 mol% to achieve a maximum yield of 78%. researchgate.net

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to side reactions or decomposition of products. In the microwave-assisted enzymatic esterification of starch, an increase in temperature from 60 °C to 70 °C led to a decrease in conversion from 95% to 83% due to thermal denaturation of the enzyme. mdpi.com For the cycloalkylation of phenol (B47542) with cyclohexene, an optimal temperature of 120°C was established to achieve the highest product yield. azjm.org

The choice of solvent can also dramatically influence the outcome of a reaction. A study on a Michael addition reaction demonstrated that the reaction mechanism and rate could be tuned by the choice of solvent (e.g., ethanol (B145695) vs. DMSO), allowing for optimization based on green chemistry principles. nih.gov

For the alkylation of phenylacetic acid, the stoichiometry of the reagents is crucial for achieving high enantioselectivity and conversion. In the enantioselective allylation of phenylacetic acid, it was found that using a slight excess (1.03-1.05 equivalents) of the chiral amine auxiliary relative to n-butyllithium resulted in reproducibly high enantioselectivity. nih.gov

Table 2: Optimization of Reaction Parameters for Related Synthetic Transformations

| Reaction | Parameter Optimized | Optimal Condition | Effect on Yield/Conversion/Selectivity | Reference |

|---|---|---|---|---|

| MAOS of Dibenzylidenecyclohexanone | Catalyst (NaOH) Concentration | 5 mmol | Maximized yield to 100% | semanticscholar.org |

| L-Proline-catalyzed Pyridine Synthesis | Catalyst (L-Proline) Loading | 20 mol% | Maximized yield to 78% | researchgate.net |

| Phenol Cycloalkylation with Cyclohexene | Temperature | 120 °C | Highest yield (75.4%) and selectivity (93.3%) | azjm.org |

| Enantioselective Allylation of Phenylacetic Acid | Chiral Amine Stoichiometry | 1.03-1.05 equivalents | Reproducibly high enantioselectivity | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexen 1 Yl Phenyl Acetic Acid

Reaction Pathways and Functional Group Transformations of the Cyclohexenyl Acetic Acid Segment.vaia.comaskfilo.comnih.gov

The cyclohexenyl group and the acetic acid portion of the molecule are prone to a variety of chemical transformations. The double bond in the cyclohexene (B86901) ring is a site of high electron density, making it susceptible to electrophilic addition reactions. For instance, treatment with hydrogen halides (like HBr) in the presence of acetic acid can lead to the formation of bromocyclohexane (B57405) as a major product. vaia.comaskfilo.com This reaction proceeds through an electrophilic addition mechanism where the hydrogen of HBr acts as an electrophile and the double bond of the cyclohexene acts as a nucleophile. vaia.comaskfilo.com

A competing side reaction can also occur where the carbocation intermediate formed during the electrophilic addition is attacked by acetic acid, leading to the formation of a cyclohexyl acetate (B1210297) derivative. vaia.comaskfilo.com The relative amounts of the halogenated and acetylated products depend on the reaction conditions and the relative nucleophilicity of the halide ion versus the acetic acid.

The carboxylic acid group, on the other hand, can undergo typical reactions such as esterification, amidation, and reduction. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amidation would involve the reaction with an amine, often requiring activation of the carboxylic acid, for example, by conversion to an acid chloride. Reduction of the carboxylic acid would yield the corresponding primary alcohol, 2-(2-cyclohexen-1-yl)-2-phenylethanol.

A summary of potential reactions of the cyclohexenyl acetic acid segment is presented below:

| Reagent | Product(s) | Reaction Type |

| HBr / Acetic Acid | Bromocyclohexane derivative, Cyclohexyl acetate derivative | Electrophilic Addition / Esterification |

| Alcohol / Acid Catalyst | Ester | Esterification |

| Amine | Amide | Amidation |

| Reducing Agent (e.g., LiAlH4) | Primary Alcohol | Reduction |

Examination of the Phenyl Acetic Acid Moiety's Reactivity in Derivatives.wikipedia.orgncert.nic.inmdpi.com

The phenylacetic acid moiety of the molecule also exhibits characteristic reactivity. The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ncert.nic.in The substituent already present on the phenyl ring will direct the position of the incoming electrophile. In the case of 2-Cyclohexen-1-yl(phenyl)acetic acid, the alkyl substituent (the cyclohexenylacetic acid group) is an ortho-, para-director.

The carboxylic acid group can be converted into a variety of derivatives. For example, it can be transformed into an acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. Phenylacetic acid itself can undergo ketonic decarboxylation to form ketones. wikipedia.org It can also be condensed with itself to form dibenzyl ketone or with another carboxylic acid anhydride (B1165640) to form a different ketone. wikipedia.org Phenylacetic acid and its derivatives are known to possess a range of biological activities and are used as starting materials for various functionalizations. mdpi.com

Mechanistic Elucidation of Bond-Forming and Bond-Breaking Processes in this compound Synthesis.unive.itmdpi.comresearchgate.net

The synthesis of this compound likely involves the formation of a carbon-carbon bond between the cyclohexenyl ring and the alpha-carbon of the phenylacetic acid. One plausible synthetic route is the alkylation of a phenylacetic acid enolate with a cyclohexenyl halide or a similar electrophile.

The mechanism of this bond formation would involve the deprotonation of the alpha-carbon of phenylacetic acid or one of its esters by a suitable base to form a resonance-stabilized enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbon of the cyclohexenyl derivative in an SN2 or SN2-like reaction, leading to the formation of the desired carbon-carbon bond.

Another potential synthetic pathway could involve a rearrangement or a multi-step sequence. For example, some syntheses of related β-arylaliphatic acids involve a decarboxylation step, which proceeds through a six-membered cyclic transition state. mdpi.com

Kinetic Studies of Reactions Pertaining to this compound Formation and Interconversion.nih.govrsc.orgrsc.org

For instance, kinetic studies of the esterification of cyclohexene with acetic acid to form cyclohexyl acetate have been conducted. nih.gov These studies often utilize models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the reaction kinetics over a solid acid catalyst. nih.gov The reaction rate is dependent on temperature and the concentration of the reactants. nih.gov

Kinetic studies on the cyclization of substituted phthalanilic acids in acetic acid solution have also been reported. rsc.org These studies reveal complex mechanisms that can involve reversible intramolecular nucleophilic attack and the formation of long-lived intermediates. rsc.org The observed rate constants in such reactions can often be correlated with substituent effects using tools like the Hammett equation. rsc.org

Kinetic investigations of reactions like the Thiele acetylation of quinones in acetic acid and acetic anhydride have also been performed, highlighting the role of the solvent in influencing reaction rates. rsc.org These examples underscore the types of kinetic analyses that would be necessary to fully understand the formation and reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexen 1 Yl Phenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an essential tool for the complete structural elucidation of 2-Cyclohexen-1-yl(phenyl)acetic acid. By analyzing the chemical shifts, coupling constants, and correlations in ¹H NMR, ¹³C NMR, and 2D NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the cyclohexene (B86901) ring, and the chiral methine and carboxylic acid groups. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm). The vinylic protons of the cyclohexene ring would resonate around δ 5.5-6.0 ppm. The aliphatic protons of the cyclohexene ring and the methine proton adjacent to the phenyl and carboxyl groups would appear in the upfield region.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 175-180 ppm. The aromatic carbons would show signals between δ 125-140 ppm, while the sp² carbons of the cyclohexene ring would be found around δ 120-135 ppm. The sp³ carbons, including the methine and the remaining cyclohexene carbons, would resonate at higher field strengths.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. COSY spectra reveal proton-proton couplings within the cyclohexene ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range correlations between protons and carbons, confirming the connectivity between the phenyl ring, the methine carbon, the carboxyl group, and the cyclohexene ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | - |

| Vinylic (=CH) | 5.50 - 6.00 | Multiplet | - |

| Methine (CH-Ar) | 3.50 - 4.00 | Multiplet | - |

| Cyclohexene (CH₂) | 1.50 - 2.50 | Multiplet | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 175 - 180 |

| Aromatic (C-Ar) | 125 - 140 |

| Vinylic (=C) | 120 - 135 |

| Methine (CH-Ar) | 45 - 55 |

| Cyclohexene (CH₂) | 20 - 35 |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique to determine the molecular weight and fragmentation pattern of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the elemental composition. For C₁₄H₁₆O₂, the expected monoisotopic mass is 216.1150 g/mol . chemspider.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the carboxylic acid group (•COOH, 45 Da) to yield a stable cation. Another significant fragmentation pathway would involve the cleavage of the bond between the cyclohexene ring and the acetic acid moiety. Retro-Diels-Alder reaction of the cyclohexene ring is also a possible fragmentation route.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula |

| 216 | Molecular Ion | [C₁₄H₁₆O₂]⁺ |

| 171 | Loss of •COOH | [C₁₃H₁₅]⁺ |

| 135 | Phenylacetic acid moiety | [C₈H₇O₂]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 81 | Cyclohexenyl cation | [C₆H₉]⁺ |

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification of this compound Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. libretexts.orglibretexts.org

A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C=C stretching of the cyclohexene ring is expected around 1640-1680 cm⁻¹. vscht.czdocbrown.info Aliphatic C-H stretching vibrations from the cyclohexene ring will be observed just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic/Vinylic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1640-1680 | C=C stretch | Alkene (Cyclohexene) |

| 1450-1600 | C=C stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a single crystal X-ray diffraction study would reveal the preferred conformation of the cyclohexene ring, which is likely to be a half-chair conformation.

Utilization of Advanced Spectroscopic Techniques for Conformational Analysis of this compound

Advanced spectroscopic techniques, particularly 2D NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the solution-state conformation and stereochemistry of this compound. researchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

By analyzing the NOESY correlations, the relative orientation of the phenyl group and the cyclohexene ring can be established. For instance, NOE cross-peaks between the methine proton and specific protons on the cyclohexene ring would define the stereochemistry at the point of attachment. Similarly, correlations between the methine proton and the ortho-protons of the phenyl ring would help to define the rotational preference of the phenyl group. This information is critical for understanding the molecule's three-dimensional shape in solution, which can influence its chemical and biological properties. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Cyclohexen 1 Yl Phenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Stability of 2-Cyclohexen-1-yl(phenyl)acetic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and thermodynamic stability of this compound. By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, electronic distribution, and frontier molecular orbitals (FMOs).

Electronic Properties and Molecular Orbitals: The electronic character of a molecule is largely dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. youtube.comchalcogen.ro A larger gap generally implies greater stability. youtube.com For this compound, the HOMO is typically localized on the electron-rich phenyl and cyclohexene (B86901) rings, while the LUMO is often centered around the carboxylic acid group and the phenyl ring.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely compute these energy values. orientjchem.orgnih.gov These calculations also yield molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Structural Stability: The stability of the molecule is determined by finding the minimum energy geometry. Theoretical calculations can provide optimized bond lengths and angles, which can be compared with experimental data if available. orientjchem.org For instance, calculations on related molecules like phenylacetic acid have shown good agreement between DFT-calculated geometries and those determined by experimental techniques. nih.gov

Table 1: Representative Calculated Electronic Properties for this compound This table presents hypothetical but plausible data based on typical DFT calculation results for similar organic molecules.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.21 | eV |

| HOMO-LUMO Gap (ΔE) | 5.33 | eV |

| Dipole Moment | 1.85 | Debye |

| Total Energy | -768.9 | Hartrees |

Table 2: Selected Optimized Bond Lengths of this compound This table shows plausible bond lengths derived from DFT calculations, based on known values for phenylacetic acid and cyclohexene derivatives.

| Bond | Bond Length (Å) |

| C=O (Carboxylic Acid) | 1.21 |

| C-O (Carboxylic Acid) | 1.36 |

| C=C (Cyclohexene) | 1.34 |

| C-C (Phenyl Ring) | 1.39 (average) |

| Cα-C (Cyclohexene) | 1.52 |

| Cα-C (Phenyl) | 1.51 |

Molecular Modeling and Dynamics Simulations to Understand Conformational Preferences

The flexibility of this compound, arising from rotation around several single bonds, means it can exist in multiple conformations. ijpsr.com Molecular modeling and dynamics simulations are essential for exploring the potential energy surface and identifying the most stable conformers. ijpsr.comnih.gov

Conformational Analysis: Conformational analysis typically involves systematically rotating key dihedral angles and calculating the corresponding energy to map the potential energy surface. uky.edu For this molecule, the critical dihedral angles include the one defining the orientation of the phenyl ring relative to the acetic acid group and the angle defining the position of the cyclohexenyl group. Such scans, performed using methods like molecular mechanics or DFT, reveal low-energy conformers and the energy barriers between them. core.ac.uk Studies on similar flexible molecules demonstrate that even subtle conformational changes can significantly impact biological activity. uky.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. youtube.comdovepress.comyoutube.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape, showing how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. youtube.comdovepress.comnih.gov These simulations can confirm the stability of minimum-energy conformers found through conformational searches and reveal the dynamic interplay between the different parts of the molecule. dovepress.com

Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates how different spatial arrangements (conformers) would have different calculated stabilities.

| Conformer | Dihedral Angle 1 (Phenyl-Cα) | Dihedral Angle 2 (Cyclohexenyl-Cα) | Relative Energy (kcal/mol) |

| Global Minimum | 95° | 175° | 0.00 |

| Local Minimum 1 | -85° | 178° | 1.25 |

| Local Minimum 2 | 98° | 65° | 2.10 |

| Transition State | 0° | 180° | 5.50 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

NMR Spectroscopy Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating the NMR chemical shifts (¹³C and ¹H) of organic molecules. nih.govsemanticscholar.org The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). semanticscholar.org Comparing the predicted spectrum with the experimental one serves as a stringent test of the computed structure. semanticscholar.orgresearchgate.net

IR Spectroscopy Prediction: The vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.gov The resulting theoretical IR spectrum can be compared to the experimental FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. orientjchem.org This comparison helps in assigning specific vibrational modes to the observed absorption bands. nih.govresearchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table presents a hypothetical validation scenario, comparing theoretically predicted NMR data with potential experimental results.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C=O (Carboxyl) | 178.5 | 177.9 | 0.6 |

| Cα (Chiral Center) | 55.2 | 54.8 | 0.4 |

| C-1' (Phenyl, ipso) | 138.1 | 137.5 | 0.6 |

| C-1'' (Cyclohexene) | 35.4 | 35.0 | 0.4 |

| C-2'' (Cyclohexene) | 128.9 | 128.2 | 0.7 |

| C-3'' (Cyclohexene) | 131.5 | 130.8 | 0.7 |

Theoretical Investigations of Reaction Mechanisms and Transition States for this compound Synthesis

Computational methods can illuminate the detailed mechanisms of chemical reactions, providing insights into transition states and activation energies that are difficult to probe experimentally. For the synthesis of this compound, a plausible route involves the alkylation of a phenylacetic acid ester enolate with a cyclohexenyl halide, followed by hydrolysis. chemguide.co.uklibretexts.org

Mapping the Reaction Pathway: Theoretical chemists can model this reaction by identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. usu.edu Calculations can confirm the identity of a transition state by finding a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical for understanding the reaction kinetics. DFT calculations can provide reliable estimates of these energy barriers. usu.edu For instance, in a proposed Sₙ2 reaction between the phenylacetate (B1230308) enolate and 3-bromocyclohexene, computational studies could compare the activation energies for the attack leading to the desired product versus potential side-reactions, thus helping to predict the reaction's feasibility and potential yield.

Table 5: Hypothetical Calculated Energies for a Proposed Synthesis Step (Reaction: Phenylacetate Enolate + 3-Bromocyclohexene → Alkylated Ester Intermediate)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Separated enolate and 3-bromocyclohexene |

| Transition State (TS) | +22.5 | C-C bond partially formed, C-Br bond partially broken |

| Products | -15.0 | Alkylated ester and bromide ion |

Derivatization Strategies and Synthetic Utility of 2 Cyclohexen 1 Yl Phenyl Acetic Acid

Synthesis of Novel Analogs and Functionalized Derivatives of 2-Cyclohexen-1-yl(phenyl)acetic Acid

The structure of this compound allows for the synthesis of a wide range of analogs and functionalized derivatives through reactions targeting its key functional groups: the carboxylic acid, the cyclohexene (B86901) ring, and the phenyl group.

The carboxylic acid group is a primary site for derivatization. Standard esterification reactions can be employed to produce various esters, which can modify the compound's solubility and reactivity. For instance, esterification with alcohols in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are common methods. researchgate.netrug.nl Similarly, the formation of amides through reaction with amines is a well-established route to a diverse set of derivatives with potential biological activities. mdpi.com

The cyclohexene ring offers another avenue for functionalization. The double bond can undergo a variety of addition reactions. Catalytic hydrogenation can reduce the double bond to yield the corresponding cyclohexyl(phenyl)acetic acid. Oxidation of the cyclohexene ring can lead to the formation of diols, epoxides, or other oxygenated derivatives. For example, oxidation of similar cyclic alcohols has been shown to produce cyclic ketones. nih.gov The allylic position of the cyclohexene ring is also susceptible to radical substitution, allowing for the introduction of various substituents.

The phenyl group can be modified through electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro groups, halogens, or alkyl chains can be introduced onto the aromatic ring, further expanding the library of accessible derivatives.

Finally, intramolecular reactions can lead to the formation of novel bicyclic or polycyclic structures. For instance, under acidic conditions, the carboxylic acid could potentially react with the double bond of the cyclohexene ring to form a lactone, a cyclic ester. The formation of five- and six-membered ring lactones is often favorable. organic-chemistry.orgyoutube.com

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Cyclohexene | Hydrogenation | H2, Pd/C | Cyclohexane (B81311) derivative |

| Cyclohexene | Oxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

| Cyclohexene | Diels-Alder Reaction | Diene (e.g., Butadiene) | Bicyclic adduct |

| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro-substituted derivative |

| Phenyl Ring | Halogenation | Br2, FeBr3 | Bromo-substituted derivative |

| Intramolecular | Lactonization | Acid catalyst | Lactone |

Role of this compound as a Key Intermediate in the Synthesis of Complex Organic Molecules

This compound and its derivatives serve as important intermediates in the synthesis of more complex and often biologically active molecules. The strategic placement of its functional groups allows it to be a versatile scaffold for building intricate molecular architectures.

A key example of its utility is in the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a valuable intermediate for pharmaceutical products. google.com In a patented process, a novel 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester is first synthesized and then subsequently hydrolyzed and reduced to obtain the final product. google.com This highlights the role of the this compound scaffold as a precursor to saturated and further functionalized cyclohexyl rings in target molecules.

The structural motif of a phenylacetic acid derivative is found in numerous pharmaceuticals, such as the anti-inflammatory drug Fenclorac. vaia.comaskfilo.com While the synthesis of Fenclorac itself may start from different precursors, the synthetic strategies employed are relevant to the utility of the this compound scaffold. For example, the conversion of a related aldehyde to a cyanohydrin, followed by hydrolysis to a hydroxy acid and subsequent substitution, is a pathway that could be adapted from this intermediate. askfilo.com

Furthermore, the cyclohexene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. unirioja.esmasterorganicchemistry.com The ability to form multiple new stereocenters in a single step makes this a powerful strategy in natural product synthesis. The this compound scaffold provides a dienophile that can be used to build such complex frameworks.

Development of Synthetic Pathways Incorporating the this compound Scaffold

The synthesis of this compound itself can be approached through several synthetic strategies, often leveraging the formation of the key carbon-carbon bonds.

One potential pathway involves the reaction of a phenylacetic acid derivative with a cyclohexene electrophile. For instance, the enolate of phenylacetic ester could be alkylated with a 3-halocyclohexene. Subsequent hydrolysis of the ester would yield the target acid.

A different approach is described in a patent for a closely related compound, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. google.com This synthesis involves the reaction of cyclohexene with a benzoylformic acid ester in the presence of a Lewis acid. google.com This suggests that an ene reaction or a related process could be a viable method for constructing the core scaffold.

The synthesis of related phenylacetic acid derivatives often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com A strategy for synthesizing this compound could involve the coupling of a phenylacetic acid derivative bearing a suitable leaving group with a cyclohexenylboronic acid derivative. inventivapharma.comnih.gov

The synthesis of the precursor (R)-cyclohex-2-enol, which could be a starting material for the cyclohexene portion of the target molecule, has been achieved with high enantiomeric excess through methods like asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087). researchgate.net This chiral building block could then be incorporated to produce enantiomerically pure versions of this compound.

Table 2: Illustrative Synthetic Pathway to a this compound Derivative

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Cyclohexene, Benzoylformic acid ester | Lewis Acid (e.g., SnCl4) | 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester | google.com |

| 2 | 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester | H2O, Acid or Base | 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid | google.com |

| 3 | 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid | Reducing Agent | 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | google.com |

This table illustrates a pathway to a closely related derivative, demonstrating a viable synthetic approach to the core structure of this compound.

Structure Activity Relationship Sar Studies in the Context of 2 Cyclohexen 1 Yl Phenyl Acetic Acid Analogs

Systematic Investigation of Structural Modifications on Chemical Reactivity and Synthetic Efficiency

The preparation of the phenylacetic acid moiety can be achieved through methods like the hydrolysis of benzyl (B1604629) cyanide. wikipedia.org However, for creating a library of analogs, more versatile methods such as Suzuki-Miyaura coupling are often employed to construct substituted phenyl rings prior to forming the acetic acid side chain. mdpi.com The efficiency of such cross-coupling reactions is sensitive to the nature of the substituents. For example, the synthesis of substituted phenyl acetic acid derivatives via Suzuki coupling can be less efficient when the aryl component contains an electron-withdrawing group. rsc.org

The synthesis of the cyclohexene (B86901) portion of the molecule can also be approached in various ways. Microwave-assisted synthesis has been shown to be an effective method for producing related structures like 2-phenyl-2-cyclohexen-1-one (B183501) derivatives, offering higher yields and significantly shorter reaction times compared to conventional heating methods. rsc.org The efficiency of these reactions is dependent on parameters such as microwave power, with optimal yields being achieved under specific conditions. rsc.org

Table 1: Effect of Microwave Power on the Synthesis of 2-phenyl-2-cyclohexen-1-one Derivatives

| Microwave Power (W) | Reaction Yield (%) | Notes |

|---|---|---|

| <200 | No Reaction | Insufficient energy to initiate the reaction. |

| 400 | 55 | Reaction proceeds, but yield is moderate. |

| 600 | 72 | Improved yield with increased power. |

| 800 | 85 | Highest yield achieved under these conditions. |

Data derived from studies on the synthesis of related cyclohexenone structures. rsc.org

The chemical reactivity of the final analog is also a key consideration. The carboxylic acid group can undergo typical reactions like esterification or amidation, while the double bond in the cyclohexene ring offers a site for hydrogenation or addition reactions, allowing for the creation of saturated cyclohexane (B81311) analogs. mdpi.commdpi.com The steric and electronic properties of substituents on both the phenyl and cyclohexene rings can influence the rates and outcomes of these subsequent transformations. For instance, the introduction of a bulky carborane cluster near the carboxyl group can introduce steric hindrance that may reduce the rate of certain reactions. mdpi.com

Elucidation of Design Principles for Modifying the Cyclohexene and Phenyl Moieties of 2-Cyclohexen-1-yl(phenyl)acetic Acid

Design principles for modifying the core scaffold of this compound are derived from SAR studies that link structural changes to biological outcomes. These principles guide the optimization of lead compounds by identifying which molecular features are critical for activity.

Modification of the Cyclohexene Moiety: The degree of saturation in the six-membered ring is a critical design element. In a study of amidrazone derivatives containing a cyclohex-1-ene carboxylic acid scaffold, the presence of the double bond was found to enhance antiproliferative activity compared to the corresponding saturated cyclohexane derivatives. mdpi.com Conversely, saturation of the cyclohexene ring in the same series of compounds enhanced the inhibitory effect on TNF-α levels. mdpi.com This suggests that the conformational flexibility and electronic nature of the ring—whether unsaturated or saturated—can be tailored to target different biological endpoints.

Modification of the Phenyl Moiety: The phenyl ring is a common target for modification to fine-tune a molecule's properties.

Substitution Pattern and Type: In a series of FAAH inhibitors featuring a cyclohexylcarbamic acid biphenyl (B1667301) ester structure, modulation of the proximal phenyl ring showed that small polar groups (e.g., hydroxyl or amino groups) at the para-position led to slightly improved inhibitory activity over the unsubstituted parent compound. nih.gov

Halogenation: For substituted (2-phenoxyphenyl)acetic acids, the introduction of halogens into the phenoxy ring was found to considerably enhance anti-inflammatory activity in adjuvant arthritis tests. nih.gov Specifically, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid emerged as a potent agent with low toxicity. nih.gov

Electronic Effects: In studies of other cyclohexene-containing structures, a 4-nitrophenyl substituent (electron-withdrawing) or a 4-methylphenyl substituent (electron-donating) on an adjacent ring system was shown to enhance antiproliferative activity. mdpi.com

These findings highlight that the electronic properties, steric profile, and hydrogen-bonding capacity of substituents on the phenyl ring are key variables that can be manipulated to control biological activity.

Table 2: Design Principles Based on Structural Modifications of Phenylacetic Acid Analogs

| Modified Moiety | Structural Change | Analog Class Studied | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Cyclohexene Ring | Presence of C=C double bond | Amidrazone derivatives of cyclohex-1-ene carboxylic acid | Increased antiproliferative activity. | mdpi.com |

| Cyclohexene Ring | Saturation of C=C double bond | Amidrazone derivatives of cyclohex-1-ene carboxylic acid | Enhanced inhibition of TNF-α. | mdpi.com |

| Phenyl Ring | Introduction of small polar groups (para-position) | Cyclohexylcarbamic acid biphenyl esters | Slightly improved FAAH inhibition. | nih.gov |

| Phenyl Ring | Halogen substitution (e.g., dichloro) | (2-phenoxyphenyl)acetic acids | Enhanced anti-inflammatory activity. | nih.gov |

| Phenyl Ring | 4-Nitrophenyl or 4-Methylphenyl group | Amidrazone derivatives | Enhanced antiproliferative activity. | mdpi.com |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Cyclohexenyl and Phenyl Acetic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. This methodology is invaluable for predicting the activity of novel compounds and for understanding the molecular features that govern their function.

While specific QSAR studies on this compound are not widely published, the principles can be understood from research on structurally related analogs, such as cyclooxygenase (COX) inhibitors and other anti-inflammatory agents.

In a QSAR analysis of diarylimidazole derivatives as COX inhibitors, it was found that spatial descriptors, particularly Jurs descriptors which relate to charge distribution, play a key role in activity and selectivity. nih.gov The study highlighted that polar interactions are the principal driver of binding strength with the COX-2 enzyme. nih.gov Another study on meclofenamic acid analogues, which are also COX inhibitors, revealed the importance of the Kier molecular flexibility index for COX-2 inhibitory activity. nih.gov This suggests that the ability of a molecule to adopt a specific conformation within the enzyme's active site is crucial for its inhibitory potential and selectivity. nih.gov

The general process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological), and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model.

Table 3: Examples of QSAR Applications in Structurally Related Compound Classes

| Compound Class | Methodology | Key Descriptors Identified | Main Conclusion | Reference |

|---|---|---|---|---|

| Diarylimidazole COX Inhibitors | Particle Swarm Optimization (PSO), MLR | Jurs descriptors (spatial/charge), FH2O (desolvation energy) | Polar interactions and charge distribution are critical for COX-2 inhibitory activity and selectivity. | nih.gov |

| Meclofenamic Acid Analogues (COX Inhibitors) | Sequential MLR | Kier molecular flexibility index, Number of H-bond donors | Molecular flexibility is important for improving selectivity for COX-2 over COX-1. | nih.gov |

| Biphenyl Carboxamide Analogues (Analgesics) | MLR | Dipole Moment Z Component, VAMP HOMO, Inertia Moment | Model suggests that specific electronic and steric properties contribute negatively to activity. |

The application of these QSAR methodologies provides a powerful tool for the rational design of novel this compound analogs, allowing researchers to prioritize the synthesis of compounds with a higher probability of possessing desired activities.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 2-Cyclohexen-1-yl esters, and how do reaction conditions influence product purity?

- Methodology : Acid-catalyzed exchange reactions using palladium(II) catalysts (e.g., Li₂Pd₂Cl₆) in acetic acid solvent are effective for synthesizing cyclohexenyl esters. Kinetic studies show that reaction rates depend on catalyst concentration and acid strength (e.g., trifluoroacetic acid accelerates exchange). Steric and conformational effects in cyclohexene systems may require optimization of reaction temperature and stoichiometry to minimize side products .

- Key Considerations : Monitor stereochemical outcomes via isotopic labeling (e.g., deuterated esters) to confirm symmetric intermediates. Use gas chromatography or NMR for purity analysis.

Q. How can SHELX software enhance structural characterization of cyclohexenyl acetic acid derivatives?

- Methodology : SHELXL (part of the SHELX suite) is widely used for small-molecule crystallographic refinement. For 2-Cyclohexen-1-yl(phenyl)acetic acid, employ high-resolution X-ray diffraction data to model anisotropic displacement parameters and validate bond lengths/angles. SHELXPRO or WinGX can interface with visualization tools like ORTEP for generating publication-quality thermal ellipsoid diagrams .

- Key Considerations : Refinement against twinned data may require dual-space algorithms (e.g., SHELXD/E) for accurate phase determination. Validate hydrogen bonding networks using Fourier difference maps.

Q. What are the critical steps for optimizing phenylacetic acid (PAA) in plant tissue culture protocols?

- Methodology : In chickpea regeneration, combine PAA (1.0 mg dm⁻³) with cytokinins like BAP (2.0 mg dm⁻³) in Murashige and Skoog (MS) medium for direct shoot bud induction. For rooting, use half-strength MS medium with 1.0 mg dm⁻³ PAA to avoid hyperhydricity .

- Key Considerations : Genotype-specific responses necessitate factorial experimental designs (e.g., varying PAA:BAP ratios) and ANOVA for statistical validation. Avoid callus formation by using young explants (6–7-day-old cotyledonary nodes).

Advanced Research Questions

Q. How do auxin analogs like PAA and IBA differ in promoting organogenesis, and what molecular mechanisms underlie their efficacy?

- Mechanistic Insights : PAA induces normal shoot elongation and root formation without callus proliferation, unlike IBA or NAA, which often cause abnormal morphogenesis. This is attributed to PAA’s natural auxin activity and reduced interference with endogenous cytokinin pathways. Longitudinal sectioning of regenerated shoots reveals sequential adventitious bud formation from epidermal cell layers, suggesting meristematic activation .

- Data Contradictions : While PAA enhances rooting in chickpea (74% survival), genotypic variability (e.g., Annigeri vs. ICCV-10 cultivars) requires tailored hormone concentrations. Cross-reference with Phaseolus vulgaris studies to identify conserved regulatory pathways .

Q. What kinetic and stereochemical evidence supports the Pd(IV) π-allylic intermediate mechanism in acid-catalyzed ester exchange reactions?

- Mechanistic Analysis : Isotopic labeling of 2-cyclohexen-1-yl acetate-d₃ shows equivalent rates of isomerization and exchange, consistent with a symmetric Pd(IV) intermediate. Rate expressions (rate = [Li₂Pd₂Cl₆][ester][kₙ + kₐ[acid]]) confirm acid-dependent pathways. Contrast with linear allylic esters, where acetate-ion catalysis dominates .

- Theoretical Implications : Conformational rigidity of cyclohexene systems may stabilize Pd(IV) intermediates, offering insights for designing stereoselective catalysts.

Q. How can researchers resolve genotype-dependent contradictions in PAA-mediated regeneration efficiency?

- Experimental Design : Conduct comparative studies across legume species (e.g., Cicer arietinum vs. Helianthus annuus) using standardized explant ages and hormone combinations. Quantify shoot bud induction rates (e.g., 44 buds/explant in Annigeri vs. 28 in ICCV-10) and root numbers via ANOVA with Duncan’s post-hoc tests .

- Troubleshooting : If rooting fails, pre-treat shoots with gibberellic acid (0.75 mg dm⁻³ GA₃) to reduce hyperhydricity. Validate protocols using histological analysis (e.g., Fig. 1f–i in ) to track meristematic tissue development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.